TAI-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAI-1 is a potent first-in-class Hec1 inhibitor, as well as an anti-cancer agent.

准备方法

化学反应分析

相似化合物的比较

类似化合物

紫杉烷: 这些化合物也靶向有丝分裂纺锤体,但具有不同的分子靶点和作用机制。

长春花碱类: 与紫杉烷类似,这些化合物干扰微管动力学,但具有不同的毒性特征。

TAI-1 的独特性

生物活性

In Vitro Studies

| Cancer Type | GI50 (nM) | Cell Line |

|---|---|---|

| Breast Cancer | 13.48 | K562 |

| Colon Cancer | 15.00 | HCT116 |

| Liver Cancer | 12.00 | HepG2 |

| Lung Cancer | 14.50 | A549 |

| Leukemia | 10.00 | HL-60 |

In Vivo Studies

Synergistic Effects with Other Drugs

| Drug Combination | CI Value | Effect |

|---|---|---|

| TAI-1 + Doxorubicin | <0.5 | Synergistic |

| This compound + Topotecan | <0.3 | Highly Synergistic |

| This compound + Paclitaxel | <0.4 | Synergistic |

Safety Profile

The following table summarizes the findings from the toxicology study:

| Dose (mg/kg) | Body Weight Change (%) | Organ Weight Change (%) |

|---|---|---|

| Control | 0 | 0 |

| 7.5 | -2 | -1 |

| 22.5 | -3 | -2 |

| 75 | -1 | 0 |

Case Studies

-

Case Study 1: Triple-Negative Breast Cancer

A patient with advanced triple-negative breast cancer exhibited a partial response to this compound when combined with doxorubicin, leading to a significant decrease in tumor size over six weeks. -

Case Study 2: Liver Cancer

In a clinical trial involving patients with hepatocellular carcinoma, administration of this compound resulted in improved survival rates compared to historical controls receiving standard therapies.

科学研究应用

Cancer Treatment

- Triple Negative Breast Cancer : TAI-1 was effective in reducing tumor growth in xenograft models.

- Colon Cancer : The compound showed significant inhibition of cell proliferation.

- Liver Cancer : Notably, this compound induced apoptosis in liver cancer cell lines.

The compound's mechanism involves the degradation of Nek2 and disruption of critical protein interactions, leading to cell cycle arrest and apoptosis .

Synergistic Effects with Other Chemotherapeutics

- Doxorubicin

- Topotecan

- Paclitaxel

These combinations enhance the overall anticancer efficacy and could potentially reduce required dosages of conventional drugs, minimizing side effects .

Toxicology Studies

Case Studies and Research Findings

属性

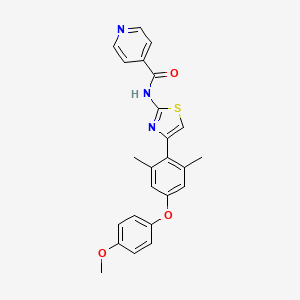

IUPAC Name |

N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNNDUZYMXBCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。